molecular formula C12H14N2 B071996 1-Benzyl-3,5-dimethyl-1H-pyrazole CAS No. 1134-81-2

1-Benzyl-3,5-dimethyl-1H-pyrazole

Cat. No. B071996
Key on ui cas rn: 1134-81-2
M. Wt: 186.25 g/mol
InChI Key: DDCXNXMLCDHLEU-UHFFFAOYSA-N
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Patent
US08202873B2

Procedure details

Dissolve 2,4-pentanedione (5.09 g, 50.8 mmol) and benzylhydrazine dihydrochloride (10.91 g, 55.9 mmol) in acetic acid (40 mL). Slowly add triethylamine (15.6 mL, 0.112 mol) and stir the mixture for 18 hr. Concentrate the solution then dilute the residue with saturated aqueous sodium bicarbonate and extract 3 times with ethyl acetate. Dry (sodium sulfate), filter, concentrate and purify (silica gel chromatography, eluting with 40:60 hexanes:ethyl acetate), to give 1-benzyl-3,5-dimethyl-1H-pyrazole as a yellow oil (8.703 g, 92%).
Quantity
5.09 g
Type
reactant
Reaction Step One
Name
benzylhydrazine dihydrochloride
Quantity
10.91 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
15.6 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2](=O)[CH2:3][C:4](=O)[CH3:5].Cl.Cl.[CH2:10]([NH:17][NH2:18])[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1.C(N(CC)CC)C>C(O)(=O)C>[CH2:10]([N:17]1[C:4]([CH3:5])=[CH:3][C:2]([CH3:1])=[N:18]1)[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
5.09 g
Type
reactant
Smiles
CC(CC(C)=O)=O
Name
benzylhydrazine dihydrochloride
Quantity
10.91 g
Type
reactant
Smiles
Cl.Cl.C(C1=CC=CC=C1)NN
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
15.6 mL
Type
reactant
Smiles
C(C)N(CC)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
Concentrate the solution
ADDITION
Type
ADDITION
Details
then dilute the residue with saturated aqueous sodium bicarbonate
EXTRACTION
Type
EXTRACTION
Details
extract 3 times with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dry (sodium sulfate)
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrate
CUSTOM
Type
CUSTOM
Details
purify
WASH
Type
WASH
Details
(silica gel chromatography, eluting with 40:60 hexanes:ethyl acetate)

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1N=C(C=C1C)C
Measurements
Type Value Analysis
AMOUNT: MASS 8.703 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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